molecular formula C18H17I3O4 B568754 3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester CAS No. 1797030-15-9

3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester

Katalognummer: B568754
CAS-Nummer: 1797030-15-9
Molekulargewicht: 678.043
InChI-Schlüssel: YMRWXBGVGDQQHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester is a derivative of 3,3',5-triiodothyroacetic acid (TRIAC or tiratricol), a well-characterized thyroid hormone analogue . As an ester derivative, this compound is of significant interest in biochemical and pharmacological research for its potential modified properties, such as altered cell membrane permeability and metabolic stability compared to the parent acid. Researchers value this compound for probing the mechanisms of thyroid hormone action. The parent molecule, TRIAC, has a higher affinity for the thyroid hormone receptor-β1 (TRβ1) than the endogenous hormone T3 (triiodothyronine) and has been used in clinical research for conditions like thyroid hormone resistance (RTH) . Recent studies highlight the importance of such analogs, as TRIAC has shown potential in rescuing neurodevelopmental defects in models of MCT8 deficiency, a condition characterized by impaired thyroid hormone transport into the brain . Investigations into the specific transporters for TRIAC, including organic anion transporters, are an active area of research, underscoring the relevance of this compound and its derivatives in modern endocrinology . This product is provided for research applications, including but not limited to, studies on thyroid hormone receptor binding, cellular uptake mechanisms, and the development of novel therapeutic strategies. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Eigenschaften

CAS-Nummer

1797030-15-9

Molekularformel

C18H17I3O4

Molekulargewicht

678.043

IUPAC-Name

butyl 2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate

InChI

InChI=1S/C18H17I3O4/c1-2-3-6-24-17(23)9-11-7-14(20)18(15(21)8-11)25-12-4-5-16(22)13(19)10-12/h4-5,7-8,10,22H,2-3,6,9H2,1H3

InChI-Schlüssel

YMRWXBGVGDQQHQ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I

Synonyme

4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodobenzeneacetic Acid n-Butyl Ester

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Synthetic Framework: Chan-Lam Coupling for Diphenyl Ether Formation

The structural backbone of 3,3',5-triiodo thyroacetic acid n-butyl ester relies on the formation of a diphenyl ether moiety, which is typically achieved via Chan-Lam coupling. This copper-catalyzed reaction facilitates the union of boronic acids with phenolic hydroxyl groups under mild conditions. In the synthesis of carbon-13 labeled thyroacetic acid derivatives, researchers employed a boronic acid intermediate (BA1) derived from 4-bromoanisole-¹³C₆, which was coupled with N-acetyl-L-tyrosine ethyl ester using copper(II) acetate, pyridine, and powdered molecular sieves in dichloromethane at room temperature . The reaction yielded the diphenyl ether intermediate in 58% efficiency, demonstrating the robustness of this method for assembling sterically hindered aromatic systems .

Critical parameters for optimizing Chan-Lam coupling include:

  • Catalyst system : Copper(II) acetate in dichloromethane with pyridine as a base.

  • Temperature : Room temperature (20–25°C) to prevent side reactions.

  • Protective groups : Methoxy and acetyl groups to shield reactive sites during coupling .

Esterification of Thyroacetic Acid: n-Butyl Group Incorporation

The final step in synthesizing this compound involves esterifying the carboxylic acid group with n-butanol. Industrial protocols for fatty acid n-butyl ester synthesis provide insights into scalable esterification methods. A patented approach utilizes dodecylbenzene sulfonic acid (DBSA) as a catalyst, enabling reactions between fatty acids and n-butanol at 120–130°C under nitrogen atmosphere . Applied to thyroacetic acid, this method would involve:

  • Molar ratio : Thyroacetic acid to n-butanol at 1:1.5–2.5.

  • Catalyst loading : 0.5–1.0% DBSA by total mass.

  • Reaction time : 5–8 hours with continuous water removal to drive equilibrium .

Post-reaction purification includes vacuum distillation to remove excess n-butanol, followed by adsorption treatment with magnesium silicate to eliminate residual catalysts .

Protective Group Management: Stepwise Deprotection

Protective group strategies are critical for preventing undesired side reactions during synthesis. In the preparation of T0-¹³C₆ (thyronine-¹³C₆), researchers abandoned one-pot deprotection due to intermediate decomposition, opting instead for sequential removal:

  • Methoxy groups : Cleaved with boron tribromide (BBr₃) in dichloromethane at −78°C (87% yield) .

  • Methyl esters : Saponified with lithium hydroxide in tetrahydrofuran (82% yield) .

  • Acetyl groups : Removed via hydrochloric acid in boiling acetic acid .

This stepwise approach ensures high yields and minimizes degradation of sensitive intermediates.

Comparative Analysis of Synthetic Routes

The table below contrasts two primary methods for synthesizing thyroacetic acid esters:

Parameter Chan-Lam Coupling Route Catalytic Esterification
Key Reaction Diphenyl ether formationCarboxylic acid esterification
Catalyst Copper(II) acetateDodecylbenzene sulfonic acid (DBSA)
Temperature Room temperature120–130°C
Yield 58% (coupling step)86% (n-butyl stearate analog)
Purification Preparative HPLCVacuum distillation, magnesium silicate

Challenges and Optimization Opportunities

  • Iodination Selectivity : Achieving precise control over iodine substitution remains challenging, as over-iodination can occur without stringent temperature control .

  • Esterification Efficiency : While DBSA catalyzes esterification effectively, its compatibility with iodinated thyroacetic acids requires empirical validation.

  • Isotopic Labeling : The use of ¹³C₆-labeled precursors, as demonstrated in thyronine synthesis, could be extended to n-butyl esters for metabolic studies .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various iodinated derivatives and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3,3’,5-Triiodo Thyroacetic Acid n-Butyl Ester has several scientific research applications:

Wirkmechanismus

The compound exerts its effects by binding to thyroid hormone receptors, which are nuclear receptors that regulate gene expression. Upon binding, it modulates the transcription of target genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone receptor alpha and beta, and the pathways involved are primarily related to thyroid hormone signaling .

Vergleich Mit ähnlichen Verbindungen

Parent Compound: 3,3',5-Triiodo Thyroacetic Acid (Triac)

  • Molecular Structure : Triac (C₁₄H₉I₃O₃) retains a free carboxylic acid group, whereas the n-butyl ester replaces this with a butoxycarbonyl group.
  • Stability: The ester form resists decarboxylation, a common degradation pathway for thyroacetic acids .
  • Biological Activity : Triac binds to thyroid hormone receptors (TRs) with high affinity, mimicking T₃ activity. The ester derivative likely acts as a prodrug, requiring hydrolysis to Triac for receptor activation .

Thyroid Hormones: T₃ and T₄

  • Structural Differences : T₃ (3,3',5-triiodo-L-thyronine) and T₄ (thyroxine) contain tyrosine backbones with iodine substitutions, unlike the acetic acid derivatives (Triac and its ester) .
  • Metabolism : T₄ is deiodinated to T₃ by deiodinases, while Triac is formed via decarboxylation and deiodination of T₃. The n-butyl ester bypasses these pathways, relying on esterase-mediated hydrolysis .
  • Activity : Triac exhibits 70–80% of T₃’s metabolic activity, whereas the ester’s activity is contingent on conversion to Triac .

Other Thyroacetic Acid Derivatives

  • TA₄ and TA₃ : Tetraiodothyroacetic acid (TA₄) and triiodothyroacetic acid (TA₃) differ in iodine substitution (TA₄: 3,3',5,5'-tetraiodo; TA₃: 3,3',5-triiodo). The n-butyl ester’s pharmacological profile is distinct due to esterification-induced lipophilicity .
  • Receptor Binding : Thyroacetic acids generally exhibit lower TR affinity than T₃, but their ester forms may prolong half-life by delaying renal clearance .

Non-Thyroid n-Butyl Esters

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Formula Molecular Weight Solubility Key Functional Group
3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester C₁₈H₁₇I₃O₄ 678.04 Dichloromethane, Methanol n-Butyl Ester
Triac (3,3',5-Triiodo Thyroacetic Acid) C₁₄H₉I₃O₃ 522.93 Aqueous buffers (limited) Carboxylic Acid
T₃ (Triiodothyronine) C₁₅H₁₂I₃NO₄ 650.98 Polar solvents Amino Acid Backbone

Biologische Aktivität

3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester (commonly referred to as Triac n-Butyl Ester) is a synthetic derivative of the thyroid hormone thyroxine (T4), known for its significant biological activity and application in various research contexts. This compound exhibits a high affinity for thyroid hormone receptors, influencing metabolic processes and gene expression. This article examines its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H17I3O4
  • Molecular Weight : 678.04 g/mol
  • CAS Number : 1797030-15-9

The compound is synthesized through the esterification of 3,3',5-Triiodo Thyroacetic Acid with n-butanol, typically catalyzed by sulfuric or hydrochloric acid under reflux conditions.

Triac n-Butyl Ester exerts its biological effects primarily by binding to thyroid hormone receptors (TRs), specifically TRα and TRβ. Upon binding, it modulates transcriptional activity of genes involved in metabolism, growth, and development. Its unique structure allows it to influence the thyroid hormone signaling pathway effectively.

Key Mechanisms:

  • Gene Regulation : The compound alters the expression of genes related to energy metabolism and growth regulation.
  • Hormonal Interaction : It suppresses thyroid-stimulating hormone (TSH) secretion while maintaining peripheral thyroid hormone action .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
TSH Suppression Reduces TSH levels in patients with thyroid hormone resistance.
Metabolic Effects Influences energy expenditure; increases resting energy metabolism in resistant patients.
Therapeutic Use Investigated for treating conditions like hyperthyroidism and ADHD symptoms in resistant patients.
Receptor Binding High affinity for TRs enhances its effectiveness in modulating thyroid hormone activity.

Case Study 1: Treatment of Thyroid Hormone Resistance

A study involving two patients with thyroid hormone resistance demonstrated that administration of Triac resulted in significant reductions in serum TSH levels without adverse metabolic effects. Patient 1 exhibited a drop from 16.3 to 1.5 mU/L TSH levels after treatment, while Patient 2 showed similar decreases . Both patients maintained stable metabolic parameters despite changes in TSH and T4 levels.

Case Study 2: Long-term Therapy in Pediatric Patients

A pediatric case study reported successful long-term treatment with Triac for a child diagnosed with genetic resistance to thyroid hormones. The treatment led to a reduction in thyroid volume and improvement in ADHD symptoms, highlighting the compound's potential beyond traditional thyroid hormone replacement therapies .

Table 2: Comparison of Triac n-Butyl Ester with Related Compounds

CompoundMechanism of ActionUnique Properties
Triac (3,5,3'-Triiodothyroacetic Acid) Binds to TRs; suppresses TSH secretionDirectly influences peripheral action without significant metabolic side effects.
Tetrac (3,3',5,5'-Tetraiodothyroacetic Acid) Similar receptor binding but different pharmacokineticsMore potent in certain metabolic pathways but with varied side effects.
Thyroxine (T4) Precursor to active T3; broader systemic effectsLonger half-life; more pronounced metabolic effects compared to Triac.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 3,3',5-Triiodo Thyroacetic Acid n-Butyl Ester in laboratory settings?

Answer:
The compound is synthesized via esterification of 3,3',5-Triiodo Thyroacetic Acid (Triac) with n-butyl alcohol under acidic or enzymatic catalysis. Isotopic labeling (e.g., ¹³C) can be incorporated during synthesis for tracer studies, as demonstrated in protocols for thyroid hormone analogues . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy; key ¹H NMR signals include δ 12.22 ppm (broad singlet, phenolic -OH), δ 7.85 ppm (aromatic protons), and δ 3.51 ppm (methylenic protons adjacent to the ester group) . Purity assessment requires high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) using phenyl-modified columns for optimal separation of iodinated aromatic derivatives .

Basic: How does the solubility profile of this compound influence its application in experimental setups?

Answer:
The compound is soluble in dichloromethane and methanol but insoluble in aqueous buffers, necessitating stock solution preparation in organic solvents . For cellular assays, dimethyl sulfoxide (DMSO) is recommended as a co-solvent (≤0.1% v/v) to minimize cytotoxicity. Solubility limitations may require sonication or heating (37–50°C) for homogenization. Comparative studies with related esters (e.g., n-butyl acrylate) suggest that lipophilicity enhances membrane permeability but may reduce bioavailability in hydrophilic environments .

Advanced: How does the compound's EC₅₀ value compare to related thyroid hormone analogues in receptor binding assays?

Answer:
In thyroid receptor (TR) agonist assays, this compound exhibits lower potency than its parent acid (Triac) due to esterase-mediated hydrolysis requirements. Reported EC₅₀ values for Triac (Log EC₅₀[M] = 2.0) are comparable to levothyroxine (T4, Log EC₅₀[M] = 2.4), but the ester derivative may require higher concentrations to achieve similar efficacy . Assays should control for esterase activity in cell lysates or serum-containing media to avoid underestimating bioactivity.

Advanced: What strategies are effective in resolving contradictions in reported bioactivity data across different studies?

Answer:
Discrepancies in bioactivity often arise from:

  • Purity variations : The compound is a known impurity in thyroxine synthesis; HPLC-MS should confirm ≥95% purity .
  • Solvent effects : DMSO concentrations >0.1% may nonspecifically inhibit TR signaling.
  • Assay conditions : Use standardized protocols (e.g., reporter gene assays in HEK293-TRβ cells) and cross-validate with orthogonal methods like competitive binding assays .
  • Metabolic stability : Ester hydrolysis rates vary between cell lines; pre-incubation with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) can clarify mechanistic contributions .

Advanced: How can researchers design in vitro experiments to assess thyroid receptor modulation while accounting for metabolic degradation?

Answer:

  • Cell model selection : Use TR-overexpressing cell lines (e.g., GH3 or HepG2) with thyroid-response element (TRE)-driven luciferase reporters.
  • Dose-response design : Include Triac and T3 as positive controls to benchmark potency. Test ester concentrations 10–100× higher than Triac to compensate for hydrolysis inefficiency .
  • Metabolic tracking : Co-treat with fluorogenic esterase substrates (e.g., 4-methylumbelliferyl acetate) to quantify hydrolysis rates in real time .
  • Data normalization : Express activity relative to cell viability (MTT assay) to exclude solvent toxicity artifacts.

Advanced: What are the implications of structural modifications (e.g., n-butyl esterification) on metabolic stability and receptor binding kinetics?

Answer:
Esterification delays metabolic clearance compared to the carboxylic acid form (Triac), prolonging half-life in vitro. However, the bulky n-butyl group may sterically hinder TR binding, reducing affinity. Molecular docking simulations suggest the ester group occupies a hydrophobic pocket in TRβ, altering coactivator recruitment . To dissect these effects, synthesize methyl and ethyl ester analogues for comparative structure-activity relationship (SAR) studies.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Answer:

  • NMR spectroscopy : Confirm aromatic iodination patterns and ester linkage integrity via ¹H and ¹³C NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₈H₁₇I₃O₄, MW 678.04) and isotopic distribution .
  • Elemental analysis : Quantify iodine content (theoretical ~56%) to ensure correct stoichiometry .

Advanced: How does this compound interact with thyroid hormone transport proteins (e.g., transthyretin) compared to endogenous hormones?

Answer:
The ester derivative shows reduced binding to transthyretin (TTR) compared to T4 and T3, as demonstrated by competitive fluorescence displacement assays. This property may enhance tissue penetration but reduce serum stability. To study transport dynamics, pre-incubate the compound with human serum albumin (HSA) or TTR, and measure free fraction via equilibrium dialysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.